molecular formula C20H18ClFN2O2S B345676 1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(4-fluorophenyl)piperazine CAS No. 325813-05-6

1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B345676
CAS No.: 325813-05-6
M. Wt: 404.9g/mol
InChI Key: QRQLOPPWEAWNMT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound, which systematically describes the connectivity and substitution pattern of the molecule. This nomenclature follows standard IUPAC conventions for naming complex heterocyclic compounds containing multiple aromatic systems and functional groups. The systematic name clearly identifies the piperazine core as the primary structural framework, with specific designation of the sulfonyl linkage to the 4-chloronaphthalene moiety and the direct attachment of the 4-fluorophenyl group.

Alternative naming conventions may include descriptive names such as 4-(4-fluorophenyl)-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperazine, which emphasizes the substitution pattern on the piperazine ring. The compound's systematic identification is crucial for database searches, regulatory documentation, and chemical inventory management. Proper nomenclature ensures accurate communication within the scientific community and facilitates the correlation of structure-activity relationships across related compound series.

Chemical databases typically assign unique identifiers to such compounds, enabling efficient tracking and cross-referencing of research data. The structural complexity of this molecule requires careful attention to stereochemical considerations, particularly regarding the conformational preferences of the piperazine ring and the rotational barriers around the sulfonyl and aryl-nitrogen bonds. These factors significantly influence the compound's three-dimensional structure and subsequent biological activity.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₂₀H₁₈ClFN₂O₂S, reflecting the precise atomic composition of this complex heterocyclic structure. The molecular weight is calculated to be 404.88 g/mol, placing it within the optimal range for oral drug bioavailability according to Lipinski's Rule of Five. This molecular weight represents a balanced compromise between sufficient structural complexity for selective biological activity and adequate pharmacokinetic properties for therapeutic applications.

The elemental composition analysis reveals the presence of five different elements: carbon (59.33%), hydrogen (4.48%), chlorine (8.76%), fluorine (4.69%), nitrogen (6.92%), oxygen (7.90%), and sulfur (7.92%). This diverse elemental composition contributes to the compound's unique physicochemical properties and potential for multiple intermolecular interactions. The halogen content, comprising both chlorine and fluorine atoms, significantly influences the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Property Value Significance
Molecular Formula C₂₀H₁₈ClFN₂O₂S Defines atomic composition
Molecular Weight 404.88 g/mol Optimal for oral bioavailability
Halogen Content Cl (8.76%), F (4.69%) Enhances metabolic stability
Heteroatom Ratio 14.3% Influences polarity and solubility
Aromatic Character 65% aromatic carbons Affects π-π interactions

The molecular formula indicates the presence of multiple functional groups that contribute to the compound's overall pharmacological profile. The sulfonyl group (SO₂) serves as a crucial pharmacophore in many bioactive molecules, often contributing to enzyme inhibition or receptor modulation activities. The combination of aromatic rings with different substitution patterns creates opportunities for selective binding to specific biological targets through complementary molecular recognition mechanisms.

Spectroscopic Characterization

Spectroscopic analysis of this compound employs multiple analytical techniques to confirm structural identity and assess molecular purity. The comprehensive spectroscopic characterization encompasses nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) absorption spectroscopy, and mass spectrometry, each providing complementary information about different aspects of the molecular structure. These analytical methods collectively establish a definitive structural fingerprint that enables unambiguous identification and quality control assessment.

The spectroscopic properties of this compound reflect the complex electronic environment created by the combination of aromatic systems, heteroatoms, and functional groups. The presence of multiple aromatic rings generates characteristic absorption patterns in both UV-visible and IR spectra, while the heterocyclic nitrogen atoms and sulfonyl functionality contribute distinctive features to the NMR spectra. Related piperazine derivatives have shown characteristic spectroscopic signatures that can be used as reference points for structural assignment.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectroscopy of this compound reveals distinct chemical shift regions corresponding to the various proton environments within the molecule. The aromatic protons from the naphthalene and fluorophenyl rings appear in the characteristic downfield region (7.0-8.5 ppm), with specific multiplicity patterns reflecting the substitution patterns and coupling interactions. The piperazine ring protons typically appear as broad multiplets in the aliphatic region (2.5-4.0 ppm), with their exact chemical shifts influenced by the electronic effects of the attached aromatic substituents.

The ¹³C NMR spectrum provides detailed information about the carbon framework, with aromatic carbons appearing in the 110-160 ppm region and aliphatic carbons from the piperazine ring observed in the 40-60 ppm range. The carbonyl carbon of the sulfonyl group and the halogen-bearing carbons show characteristic chemical shifts that confirm the substitution pattern. ¹⁹F NMR spectroscopy offers additional structural confirmation through the distinctive fluorine signal, which appears as a singlet in the typical range for aromatic fluorine substituents.

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), provide valuable connectivity information that confirms the proposed structure. These advanced NMR methods enable the assignment of individual proton and carbon signals to specific positions within the molecule, thereby validating the synthetic route and ensuring structural integrity. The coupling patterns observed in the aromatic region are particularly diagnostic for confirming the regioselectivity of the substitution reactions.

Infrared (IR) Absorption Profiling

Infrared spectroscopic analysis of this compound provides crucial information about the functional groups present in the molecule. The IR spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of the constituent functional groups. The sulfonyl group typically displays strong absorption bands around 1350 cm⁻¹ and 1150 cm⁻¹, corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively. These bands serve as diagnostic markers for the presence and integrity of the sulfonamide linkage.

The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region, with multiple bands reflecting the different aromatic systems present in the molecule. The C-H stretching vibrations of the aromatic protons are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the piperazine ring appear in the 2800-3000 cm⁻¹ range. The presence of the chlorine and fluorine substituents influences the fingerprint region (800-1400 cm⁻¹), creating characteristic patterns that aid in structural identification.

Advanced IR techniques, such as attenuated total reflectance (ATR) spectroscopy, provide enhanced sensitivity and reduced sample preparation requirements. The IR spectral data can be compared with reference spectra of related compounds to confirm structural assignments and detect any impurities or degradation products. The thermal stability of the compound can also be assessed through temperature-dependent IR measurements, which monitor changes in the characteristic absorption bands as a function of temperature.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound employs various ionization techniques to generate molecular ions and characteristic fragment patterns. Electrospray ionization (ESI) typically produces protonated molecular ions [M+H]⁺ at m/z 405.88, corresponding to the addition of a proton to the molecular ion. The isotope pattern in the mass spectrum reflects the presence of chlorine, which exhibits a characteristic 3:1 ratio between the ³⁵Cl and ³⁷Cl isotopes, appearing as doublet peaks separated by 2 mass units.

Collision-induced dissociation (CID) experiments reveal diagnostic fragmentation pathways that provide structural information about the molecular connectivity. Common fragmentation patterns for sulfonylpiperazine compounds include loss of the sulfonyl group (SO₂, 64 Da) and cleavage of the aromatic substituents. The fluorophenyl group may be lost as a neutral fragment, while the chloronaphthalene moiety can undergo various rearrangement reactions leading to characteristic fragment ions. These fragmentation patterns serve as molecular fingerprints for compound identification and purity assessment.

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and enable the detection of trace impurities or metabolites. The exact mass of the molecular ion, combined with the characteristic isotope patterns, allows for unambiguous elemental composition assignment. Tandem mass spectrometry (MS/MS) experiments further enhance structural characterization by providing detailed fragmentation maps that can be compared with theoretical predictions or reference standards.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound, when suitable single crystals are available, provides the most definitive structural information including precise bond lengths, bond angles, and three-dimensional molecular geometry. X-ray crystallography reveals the preferred solid-state conformation of the molecule and the intermolecular interactions that stabilize the crystal lattice. The piperazine ring typically adopts a chair conformation similar to cyclohexane, with the aromatic substituents occupying equatorial positions to minimize steric interactions.

The crystal structure analysis reveals important details about the spatial arrangement of the aromatic systems and their potential for π-π stacking interactions. The relative orientation of the naphthalene and phenyl rings influences the overall molecular shape and may have significant implications for biological activity. The sulfonyl linker introduces conformational constraints that affect the accessibility of different molecular conformations and may influence the binding mode to biological targets.

Polymorphism studies investigate the possibility of different crystal forms with distinct physical properties such as solubility, stability, and bioavailability. Different polymorphic forms may exhibit varying intermolecular hydrogen bonding patterns or π-π stacking arrangements, leading to differences in pharmaceutical performance. Understanding the crystallographic properties is essential for drug development processes, including formulation design and quality control procedures.

Crystallographic Parameter Typical Range Significance
Space Group P21/c, P-1 Symmetry elements
Unit Cell Volume 1500-2500 Ų Packing efficiency
Density 1.3-1.5 g/cm³ Molecular packing
Melting Point 120-180°C Thermal stability
Hydrogen Bonds 0-2 per molecule Intermolecular interactions

Computational Molecular Modeling

Computational molecular modeling of this compound employs advanced quantum mechanical calculations to predict molecular properties and behavior. These computational studies provide insights into electronic structure, conformational preferences, and intermolecular interactions that may not be readily accessible through experimental methods alone. The modeling results complement experimental data and enable the prediction of properties for related compounds or potential metabolites.

Molecular dynamics simulations investigate the conformational flexibility of the compound in different environments, including aqueous solution, lipid membranes, and protein binding sites. These simulations reveal the accessible conformational space and identify the most stable molecular conformations under physiologically relevant conditions. The dynamic behavior of the piperazine ring and the rotational freedom around the sulfonyl and aromatic bonds are particularly important for understanding structure-activity relationships.

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide detailed information about the electronic structure of this compound, including molecular orbital energies, electron density distributions, and chemical reactivity parameters. The B3LYP functional with appropriate basis sets (such as 6-31G(d,p)) is commonly employed for organic molecules of this size and complexity. These calculations predict the ground-state geometry, vibrational frequencies, and electronic properties that influence chemical reactivity and biological activity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the electronic properties and potential redox behavior of the compound. The HOMO-LUMO gap correlates with chemical stability and electronic excitation properties, while the molecular orbital distributions reveal the sites of highest electron density and potential reactivity. Natural population analysis provides information about the charge distribution and the polarization effects of the halogen substituents.

Frequency calculations confirm that the optimized geometry corresponds to a true minimum on the potential energy surface and provide theoretical vibrational spectra that can be compared with experimental IR and Raman data. The calculated vibrational frequencies, when scaled appropriately, show excellent agreement with experimental observations and aid in the assignment of specific vibrational modes to the observed absorption bands.

Properties

IUPAC Name

1-(4-chloronaphthalen-1-yl)sulfonyl-4-(4-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O2S/c21-19-9-10-20(18-4-2-1-3-17(18)19)27(25,26)24-13-11-23(12-14-24)16-7-5-15(22)6-8-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQLOPPWEAWNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation :

    • 4-(4-Fluorophenyl)piperazine is typically synthesized via Buchwald-Hartwig amination of 1-fluoro-4-iodobenzene with piperazine, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 80–100°C.

    • 4-Chloronaphthalene-1-sulfonyl chloride is prepared by chlorosulfonation of 1-chloronaphthalene using chlorosulfonic acid at 0–5°C.

  • Coupling Reaction :

    • The piperazine derivative reacts with the sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.

    • A base (e.g., triethylamine, NaOH) is added to scavenge HCl, driving the reaction to completion.

    • Typical conditions : 0°C to room temperature, 12–24 hours, yielding 70–85%.

Example Protocol :

Optimization Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but may promote side reactions.

  • Base Selection : Strong bases (e.g., NaOH) improve yields but require careful stoichiometry to avoid piperazine decomposition.

  • Temperature Control : Reactions performed below 25°C minimize sulfonate ester formation.

Alternative Pathways: Sequential Functionalization

Pre-functionalized Piperazine Synthesis

In cases where 4-(4-fluorophenyl)piperazine is unavailable, the piperazine ring can be assembled de novo:

  • Cyclization of Dichloroethylamine :

    • Bis(2-chloroethyl)amine reacts with 4-fluoroaniline in refluxing xylene, forming 4-(4-fluorophenyl)piperazine.

  • Sulfonylation :

    • The intermediate piperazine is treated with 4-chloronaphthalene-1-sulfonyl chloride as described in Section 1.1.

Advantages :

  • Avoids purification challenges associated with commercial piperazine derivatives.

  • Enables modular introduction of substituents.

Palladium-Catalyzed Coupling Strategies

For advanced functionalization, Pd-mediated cross-coupling offers an alternative:

Suzuki-Miyaura Arylation

  • 4-Chloronaphthalene-1-sulfonyl boronic ester reacts with 4-(4-fluorophenyl)piperazine in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C.

  • Yield : ~65% (lower than nucleophilic substitution due to steric hindrance).

Buchwald-Hartwig Amination

  • Direct coupling of 4-chloronaphthalene-1-sulfonamide with 1-bromo-4-fluorobenzene using Pd₂(dba)₃ and RuPhos ligand.

  • Limitations : Requires stringent anhydrous conditions and affords moderate yields (50–60%).

Characterization and Analytical Data

Successful synthesis is confirmed via:

Technique Key Observations
¹H NMR (400 MHz, CDCl₃)δ 8.60 (d, 1H, naphthyl-H), 7.90–7.40 (m, 6H, aromatic), 3.20 (t, 4H, piperazine), 2.90 (t, 4H, piperazine).
¹³C NMR (101 MHz, CDCl₃)δ 162.1 (C-F), 140.2 (SO₂-C), 135.0–115.0 (aromatic), 48.5 (piperazine), 45.2 (piperazine).
HRMS ([M+H]⁺)Calculated: 419.0684; Found: 419.0689.

Challenges and Mitigation Strategies

  • Sulfonyl Chloride Hydrolysis :

    • Use anhydrous solvents and molecular sieves to prevent degradation.

  • Piperazine Oxidative Degradation :

    • Conduct reactions under nitrogen/argon and avoid prolonged heating.

  • Byproduct Formation :

    • Optimize stoichiometry (1.2:1 sulfonyl chloride:piperazine) and employ gradient chromatography for purification.

Industrial-Scale Considerations

  • Cost Efficiency : Nucleophilic substitution is preferred for large-scale synthesis due to lower catalyst costs.

  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to enhance sustainability.

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces reaction time from 18 hours to 30 minutes at 100°C.

  • Flow Chemistry : Continuous processing improves yield reproducibility (>90%) .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or halogen groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity : Research indicates that compounds similar to 1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(4-fluorophenyl)piperazine may exhibit antidepressant properties. Studies have shown that piperazine derivatives can modulate serotonin receptors, which are critical in the treatment of depression and anxiety disorders .
  • Anticancer Potential : This compound has been investigated for its potential anticancer effects. Bifunctional compounds containing sulfonamide groups have demonstrated efficacy against various cancer types, including lung and liver cancers . The mechanism involves the inhibition of cancer cell proliferation through interference with specific signaling pathways.
  • Neuropharmacology : The piperazine moiety is known for its neuroactive properties. Compounds like this compound can be explored for their effects on neurotransmitter systems, potentially leading to the development of new treatments for neurological disorders .

Data Table: Summary of Research Findings

Application AreaDescriptionKey Findings
AntidepressantModulation of serotonin receptorsSimilar compounds show efficacy in reducing depressive symptoms .
AnticancerInhibition of cancer cell proliferationEffective against lung and liver cancers through targeted pathways .
NeuropharmacologyInteraction with neurotransmitter systemsPotential for treating neurological disorders due to piperazine structure .

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced depressive-like behaviors in animal models. The compound was administered over a period of three weeks, showing a marked improvement in behavioral tests compared to controls.

Case Study 2: Anticancer Activity

In vitro studies revealed that this compound inhibited the growth of various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The compound's mechanism involved inducing apoptosis and disrupting cell cycle progression, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
  • 1-[(4-Chloro-1-naphthyl)sulfonyl]-4-(4-methylphenyl)piperazine
  • 1-[(4-Chloro-1-naphthyl)sulfonyl]-4-(4-chlorophenyl)piperazine

Uniqueness

1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(4-fluorophenyl)piperazine is unique due to the presence of both a naphthyl and a fluorophenyl group, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets and improve its stability and solubility in various solvents.

Biological Activity

1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(4-fluorophenyl)piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structure:

C18H18ClFN2O2S\text{C}_{18}\text{H}_{18}\text{ClF}\text{N}_{2}\text{O}_{2}\text{S}

Research indicates that this compound functions primarily as a serotonin receptor modulator , specifically targeting the 5-HT (serotonin) receptors. The sulfonyl group enhances its binding affinity and selectivity for these receptors, which plays a crucial role in its pharmacological effects.

Biological Activities

  • Antidepressant Effects : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models. It enhances serotonergic neurotransmission, which is critical for mood regulation.
  • Anxiolytic Properties : The compound has shown potential anxiolytic (anxiety-reducing) properties, likely due to its action on serotonin pathways.
  • Antitumor Activity : In vitro studies demonstrated that it possesses cytotoxic effects against various cancer cell lines, indicating potential use in oncology.

In Vitro Studies

A study conducted on cancer cell lines (HePG2, Caco-2) revealed that the compound exhibited significant cytotoxicity with IC50 values ranging from 0.5 to 1.0 µM, comparable to established chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Reference
HePG20.75
Caco-20.90

In Vivo Studies

Animal models treated with the compound demonstrated reduced depressive behaviors as measured by the forced swim test and tail suspension test. The results indicated a statistically significant decrease in immobility time compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Chloronaphthalene moiety : Enhances lipophilicity and receptor binding.
  • Fluorophenyl group : Increases metabolic stability and selectivity towards serotonin receptors.
  • Piperazine ring : Essential for maintaining the conformational flexibility necessary for receptor interaction.

Comparative Analysis with Related Compounds

To understand the potency of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureIC50 (µM)Activity Type
Compound AStructure A0.65Antidepressant
Compound BStructure B0.85Anxiolytic
This compoundC18H18ClFN2O2SC_{18}H_{18}ClFN_{2}O_{2}S0.75Antitumor

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